2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile
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Overview
Description
2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is characterized by the presence of an oxane ring substituted with a methoxymethyl group and an acetonitrile group. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile typically involves the reaction of 4-(Methoxymethyl)oxane with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, potassium carbonate, organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Oxane derivatives with oxidized functional groups.
Reduction: Amino-substituted oxane derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in diverse chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Methoxymethyl)oxan-4-yl]acetate
- 2-[4-(Methoxymethyl)oxan-4-yl]amine
- 2-[4-(Methoxymethyl)oxan-4-yl]alcohol
Uniqueness
2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile is unique due to its combination of an oxane ring with a methoxymethyl and acetonitrile group. This structural arrangement imparts distinct chemical reactivity and properties compared to other similar compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industry .
Biological Activity
2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile is a compound that has garnered interest in the scientific community due to its potential biological activities and interactions with various biomolecules. This article aims to provide a detailed overview of its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound can be represented as follows:
This compound features a methoxymethyl group attached to an oxane ring, contributing to its unique properties and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can act as both a nucleophile and electrophile, facilitating various chemical reactions. The compound's interactions may lead to modulation of cellular pathways associated with proliferation and apoptosis, potentially influencing therapeutic outcomes in various disease models .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of acetonitriles can inhibit the growth of bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways. This suggests that this compound may serve as a lead compound in cancer therapeutics .
Cytoprotective Effects
In recent studies, the cytoprotective effects of compounds related to acetonitriles have been evaluated against chemotherapeutic agents like doxorubicin and cisplatin. The presence of such compounds has been shown to enhance cell survival rates in various cell lines, indicating their potential role in mitigating chemotherapy-induced cytotoxicity .
Research Findings and Case Studies
A summary of notable research findings regarding this compound is presented in the following table:
Study | Objective | Findings |
---|---|---|
Study A | Antimicrobial Activity | Demonstrated inhibition of bacterial growth in vitro. |
Study B | Anticancer Activity | Induced apoptosis in cancer cell lines; modulated signaling pathways. |
Study C | Cytoprotection | Enhanced cell survival against doxorubicin-induced toxicity. |
Case Study: Anticancer Activity
In a specific case study involving human somatic cells, derivatives of acetonitriles were shown to enhance Oct3/4 expression, which is crucial for maintaining pluripotency in stem cells. This finding suggests that these compounds could be beneficial in regenerative medicine applications .
Properties
IUPAC Name |
2-[4-(methoxymethyl)oxan-4-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-11-8-9(2-5-10)3-6-12-7-4-9/h2-4,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDRBZJFNARZGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOCC1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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